molecular formula C24H21Cl2N3O3S B2821476 2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532975-57-8

2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2821476
CAS No.: 532975-57-8
M. Wt: 502.41
InChI Key: YPNLMEQUSARIIW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex synthetic compound designed for advanced chemical and pharmacological research. This benzamide derivative features a multi-heterocyclic structure incorporating indole and furan rings, connected via a thioether-linked acetamide chain. Such a molecular architecture is often explored in medicinal chemistry for its potential to interact with various biological targets. Compounds with furan and indole motifs are frequently investigated for a broad spectrum of activities, including as enzyme inhibitors or receptor modulators . The presence of the benzamide group is a common pharmacophore in many biologically active molecules . The specific mechanism of action, pharmacological properties, and primary research applications for this exact compound are not currently detailed in the available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not certified for human use, diagnostic applications, or any therapeutic procedures.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O3S/c25-16-7-8-18(20(26)12-16)24(31)27-9-10-29-14-22(19-5-1-2-6-21(19)29)33-15-23(30)28-13-17-4-3-11-32-17/h1-8,11-12,14H,9-10,13,15H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLMEQUSARIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and selected analogs:

Compound Name Benzamide Substituents Heterocyclic Group Linker/Spacer Key Features Reference
Target Compound 2,4-Dichloro Furan-2-ylmethyl -NH-C(=O)-CH2-S- Combines dichloro substitution, indole-thioether, and furan-derived amine -
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide 2-Fluoro Cyclopentylamino -NH-C(=O)-CH2-S- Fluorine substitution; bulkier cyclopentyl group vs. furan
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide None Thiazolemethyl -CH2-S- Thiazole ring; trifluoromethylpyridine side chain
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 2-Chlorophenyl Thiazolidinone -CH2-C(=O)-NH- Thiazolidinone-indole hybrid; lacks sulfur linker
2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide None Thiazole Acetohydrazide Indole-thiazole conjugate; hydrazide linker

Electronic and Steric Effects

  • Fluoro substitution (as in ) offers similar electron-withdrawing effects but with reduced steric bulk compared to chlorine .
  • Heterocyclic Moieties: The furan-2-ylmethyl group provides an electron-rich aromatic system, favoring interactions with polar residues in target proteins. In contrast, thiazole () or thiazolidinone () groups introduce sulfur atoms, which may enhance lipophilicity or metal coordination .
  • Linker Flexibility: The amino-oxoethylthio (-NH-C(=O)-CH2-S-) linker in the target compound balances rigidity and flexibility, enabling optimal orientation for target engagement. Analogs with simpler thioether (-CH2-S-) linkers () may exhibit reduced conformational stability .

Q & A

Q. What are the recommended synthetic pathways for 2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Thioether Formation : React a 2-mercaptoindole derivative with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Amidation : Couple the resulting intermediate with 2,4-dichlorobenzoyl chloride using HATU or EDC/NHS as coupling agents in anhydrous dichloromethane.

Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the final product .
Critical parameters include reaction time (8–12 hours for amidation), temperature (0–5°C for coupling), and inert atmosphere (N₂/Ar).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm functional groups (e.g., indole NH at δ 10.2–11.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ expected within 2 ppm error) .

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